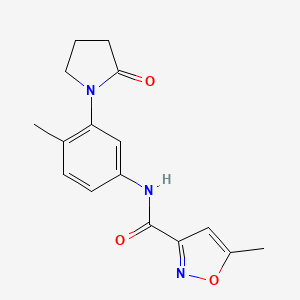
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-3-carboxamide” is a compound that was synthesized and characterized by X-ray, FTIR, and NMR spectroscopic techniques . The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP/6-311++G(d,p) method, and the theoretical data showed a good agreement with the experimental ones .
Molecular Structure Analysis
The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP/6-311++G(d,p) method . The differences between the theoretical and experimental IR and NMR spectra supported the presence of inter- and intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which were revealed by X-ray analysis .
Physical And Chemical Properties Analysis
The compound has promising nonlinear optical (NLO) properties, as analyzed by the DFT/B3LYP/6-311++G(d,p) method by calculating the mean polarizability (α) and first-order hyperpolarizability values (β) (α = 22.0746454×10–24, β = 10.1110649× 10–31 esu). These values suggest promising NLO properties when compared with the corresponding data for urea (α = 4.9067×10–24, β = 7.8782×10−31 esu) .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid has been reported, showcasing the versatility of isoxazole derivatives in chemical synthesis (Martins et al., 2002).
- A study on the preparation and biological screening of novel heterocyclic compounds, including pyrrolidine derivatives, highlights the ongoing exploration into new chemical entities with potential biological activities (Shah et al., 2019).
- Research into the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition offers insights into the creation of structurally diverse molecules with possible pharmacological applications (Rahmouni et al., 2014).
Potential Biological Activities
- The identification of potent and orally available Glycine Transporter 1 (GlyT1) inhibitors among isoxazole derivatives underscores the therapeutic potential of these compounds in the modulation of neurotransmitter systems (Yamamoto et al., 2016).
- Investigations into CCR5 antagonists as anti-HIV-1 agents, specifically 5-oxopyrrolidine-3-carboxamide derivatives, reveal the capacity of isoxazole compounds to interact with protein targets, offering a pathway for the development of new antiviral drugs (Imamura et al., 2004).
Antioxidant and Antiproliferative Activities
- A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and shown to possess potent antioxidant activity, indicating the potential of isoxazole derivatives in combating oxidative stress (Tumosienė et al., 2019).
- The discovery of 4-arylamido 3-methyl isoxazoles as novel FMS kinase inhibitors with selective antiproliferative activity suggests the utility of these compounds in cancer therapeutics, highlighting the diverse biological potentials of isoxazole derivatives (Im et al., 2015).
properties
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(9-14(10)19-7-3-4-15(19)20)17-16(21)13-8-11(2)22-18-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGAUTIIHMHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

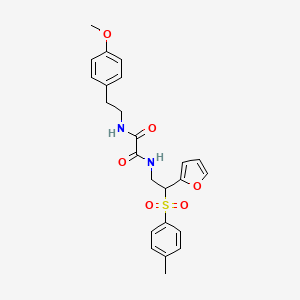
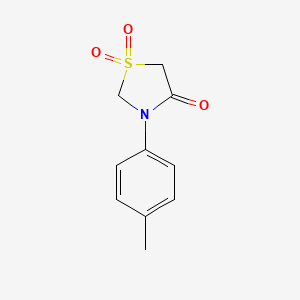
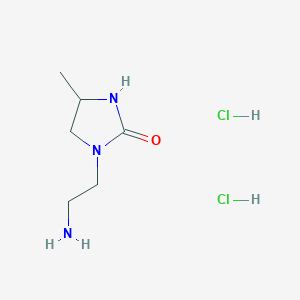
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)
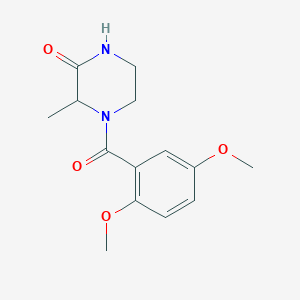
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)


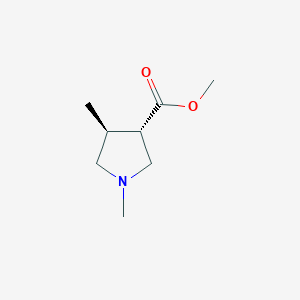
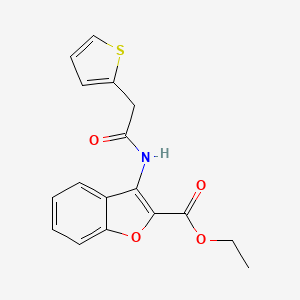

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)
![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)